molecular formula C15H11ClN2 B14342908 11H-Pyrido(2,3-a)carbazole, monohydrochloride CAS No. 102852-66-4

11H-Pyrido(2,3-a)carbazole, monohydrochloride

Cat. No.: B14342908
CAS No.: 102852-66-4
M. Wt: 254.71 g/mol
InChI Key: AYPSVKOBRAGQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11H-Pyrido(2,3-a)carbazole, monohydrochloride is a heterocyclic compound that belongs to the class of pyridocarbazoles It is characterized by a fused ring system consisting of pyridine and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido(2,3-a)carbazole, monohydrochloride typically involves multicomponent reactions. One common method utilizes L-proline as a catalyst to facilitate the formation of the pyridocarbazole core . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

11H-Pyrido(2,3-a)carbazole, monohydrochloride undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation. Solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles.

Scientific Research Applications

11H-Pyrido(2,3-a)carbazole, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11H-Pyrido(2,3-a)carbazole, monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11H-Pyrido(2,3-a)carbazole, monohydrochloride is unique due to its specific ring fusion pattern and the presence of the monohydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

102852-66-4

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

11H-pyrido[2,3-a]carbazole;hydrochloride

InChI

InChI=1S/C15H10N2.ClH/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13;/h1-9,17H;1H

InChI Key

AYPSVKOBRAGQBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC=N4)C=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.